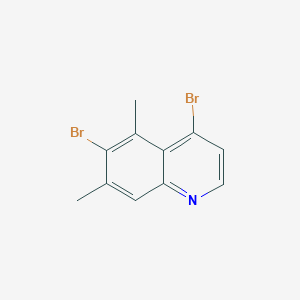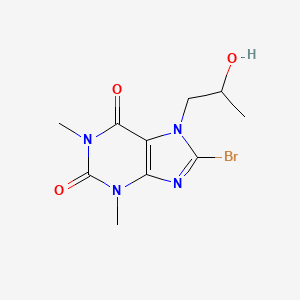
2-Fluoro-3-methoxy-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxy-4-nitroaniline is a compound with a benzene ring. It has a fluorine atom attached, a methoxy group, and a nitro group . It is used in the synthesis of dyes, pigments, and other chemical compounds .
Synthesis Analysis
The synthesis of 2-Fluoro-3-methoxy-4-nitroaniline involves various reactions. The nitro group can be laterally reduced to amine for further reactions . It can also undergo various types of reactions, including substitution and reduction .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-methoxy-4-nitroaniline is C7H7FN2O3, and its molecular weight is 186.14 g/mol . Its structure consists of a benzene ring with a fluorine atom, a methoxy group, and a nitro group .Chemical Reactions Analysis
2-Fluoro-3-methoxy-4-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
2-Fluoro-3-methoxy-4-nitroaniline is a solid compound. It is sparingly soluble in water but dissolves well in organic solvents .Scientific Research Applications
Organic Synthesis Intermediate
2-Fluoro-3-methoxy-4-nitroaniline serves as a vital intermediate for organic synthesis, particularly in the production of dyes and pharmaceuticals .
Dye Industry
In the dye industry, 2-Fluoro-3-methoxy-4-nitroaniline acts as a diazo component for synthesizing azo dyes .
Textile Industry
2-Fluoro-3-methoxy-4-nitroaniline is used in dyeing processes in the textile industry, for example, dyeing cotton .
Printing Processes
This compound is used as a chromogenic agent in printing processes .
Synthesis of Pigment Yellow 74
2-Fluoro-3-methoxy-4-nitroaniline is an intermediate in the synthesis of Pigment Yellow 74, a high production volume chemical .
Tattoo Inks
Pigment Yellow 74, synthesized using 2-Fluoro-3-methoxy-4-nitroaniline, has applications in yellow tattoo inks .
Emulsion Paints
Pigment Yellow 74 is also used in emulsion paints .
Traffic Paints
Another application of Pigment Yellow 74 is in traffic paints .
Safety and Hazards
Future Directions
2-Fluoro-3-methoxy-4-nitroaniline serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). It has potential applications in the synthesis of dyes, pigments, and other chemical compounds . It was also used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes (SWCNTs) for organic color center-tailored carbon nanotubes .
Mechanism of Action
Target of Action
2-Fluoro-3-methoxy-4-nitroaniline is a versatile compound that plays a crucial role in the synthesis of various pharmaceuticals . It serves as a key intermediate compound in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase . This kinase is a primary target of 2-Fluoro-3-methoxy-4-nitroaniline, and it plays a significant role in the development of various cancers .
Mode of Action
The mode of action of 2-Fluoro-3-methoxy-4-nitroaniline involves several chemical reactions. It undergoes a nitration reaction, followed by a conversion from the nitro group to an amine . These reactions allow 2-Fluoro-3-methoxy-4-nitroaniline to interact with its targets, resulting in the inhibition of the BRAFV600E kinase .
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-3-methoxy-4-nitroaniline are primarily related to the synthesis of pharmaceuticals . By inhibiting the BRAFV600E kinase, 2-Fluoro-3-methoxy-4-nitroaniline affects the downstream effects of this kinase, which plays a crucial role in cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of compounds similar to 2-Fluoro-3-methoxy-4-nitroaniline suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-methoxy-4-nitroaniline’s action are primarily related to its role as an inhibitor of the BRAFV600E kinase . By inhibiting this kinase, 2-Fluoro-3-methoxy-4-nitroaniline can potentially slow down or stop the growth of cancer cells .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-methoxy-4-nitroaniline can be influenced by various environmental factors. For instance, it is crucial to work with 2-Fluoro-3-methoxy-4-nitroaniline in well-ventilated areas and wear appropriate personal protective equipment to avoid potential hazards . Furthermore, the compound should be stored in a dark place at room temperature for optimal stability .
properties
IUPAC Name |
2-fluoro-3-methoxy-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-5(10(11)12)3-2-4(9)6(7)8/h2-3H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPUEVNFWRPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2567372.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-oxo-4-phenylbutanamide](/img/structure/B2567374.png)



![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2567379.png)
![7-[(E)-but-2-enyl]-8-(2,3-dihydroxypropylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2567380.png)


![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)
![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2567389.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2567390.png)
